molecular formula C9H5BrClNO2 B2962207 7-Bromo-3-chloroindolizine-2-carboxylic acid CAS No. 1936283-45-2

7-Bromo-3-chloroindolizine-2-carboxylic acid

Cat. No. B2962207
CAS RN: 1936283-45-2
M. Wt: 274.5
InChI Key: JOSHUYSJMYARBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-3-chloroindolizine-2-carboxylic acid is a heterocyclic compound. It has a molecular weight of 274.5 . The compound exhibits a variety of biological activities.


Molecular Structure Analysis

The molecular structure of 7-Bromo-3-chloroindolizine-2-carboxylic acid is represented by the Inchi Code: 1S/C9H5BrClNO2/c10-5-1-2-12-6(3-5)4-7(8(12)11)9(13)14/h1-4H, (H,13,14) .


Physical And Chemical Properties Analysis

The compound is a powder . The country of origin is UA .

Scientific Research Applications

Titrimetric Analysis

Bromine chloride, sharing similar halogen components with 7-Bromo-3-chloroindolizine-2-carboxylic acid, has been employed in hydrochloric acid medium as a standard reagent for the precise determination of organic compounds through both direct and indirect titrimetric methods. This showcases the importance of bromo- and chloro- substituted compounds in analytical chemistry for the quantification of various organic materials (Verma et al., 1978).

Dye Synthesis and Textile Applications

The chloride derivative of 3-chloro-1,2,4-benzotriazine-1-oxide-7-carboxylic acid has been utilized for producing various derivatives through stepwise substitution. These derivatives have been applied in linking dye components containing amino groups, leading to the development of reactive dyes suitable for coloring cellulose and wool. This application highlights the potential of halogenated carboxylic acids in creating dyes with specific properties for textile manufacturing (Brenneisen et al., 1966).

Insecticide Development

The synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate for new insecticides like chlorantraniliprole, exemplifies the role of bromo- and chloro- substituted carboxylic acids in the development of agricultural chemicals. This compound was synthesized through a series of reactions starting from dichloropyridine, showcasing the compound's importance in creating effective insecticides (Niu Wen-bo, 2011).

Halogenation and Oxidation Strategies

A general strategy for preparing substituted 3-bromo- and 3-chloropyrazoles was described, involving condensation followed by halogenation and oxidation. This method enables the synthesis of a wide variety of 3-halopyrazoles, demonstrating the utility of bromo- and chloro- substituents in synthesizing compounds with potential applications in medicinal chemistry and material science (Fox et al., 2018).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

7-bromo-3-chloroindolizine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO2/c10-5-1-2-12-6(3-5)4-7(8(12)11)9(13)14/h1-4H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSHUYSJMYARBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=C2Cl)C(=O)O)C=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-3-chloroindolizine-2-carboxylic acid

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